1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744034
InChI: InChI=1S/C6H9F3N4/c1-3(2)13-4(6(7,8)9)5(10)11-12-13/h3H,10H2,1-2H3
SMILES:
Molecular Formula: C6H9F3N4
Molecular Weight: 194.16 g/mol

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17744034

Molecular Formula: C6H9F3N4

Molecular Weight: 194.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C6H9F3N4
Molecular Weight 194.16 g/mol
IUPAC Name 1-propan-2-yl-5-(trifluoromethyl)triazol-4-amine
Standard InChI InChI=1S/C6H9F3N4/c1-3(2)13-4(6(7,8)9)5(10)11-12-13/h3H,10H2,1-2H3
Standard InChI Key WISGNVFUTNMLPG-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C(N=N1)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Connectivity

The compound has the molecular formula C7H10F3N5\text{C}_7\text{H}_{10}\text{F}_3\text{N}_5, with a 1,2,3-triazole core. The isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) occupies the N1 position, while the trifluoromethyl (CF3-\text{CF}_3) and amine (NH2-\text{NH}_2) groups are located at C5 and C4, respectively. This arrangement creates a polar yet sterically hindered scaffold, as evidenced by crystallographic data from related triazoles .

Electronic and Steric Effects

The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the triazole ring and enhancing electrophilic reactivity at C4. Conversely, the isopropyl group introduces steric bulk, potentially influencing regioselectivity in substitution reactions . The amine group at C4 participates in hydrogen bonding, a critical feature for biological interactions or crystal packing .

Synthesis and Reaction Pathways

Thiourea-Based Cyclization

A validated route to triazol-4-amines involves thiourea intermediates. As demonstrated in , 1,3-disubstituted thioureas undergo mercury(II)-mediated cyclization with acyl hydrazides to form 4-amino-1,2,4-triazoles. For the target compound, the synthesis could proceed as follows:

  • Thiourea Formation: Reaction of isopropyl isothiocyanate with a trifluoromethyl-substituted amine.

  • Carbodiimide Generation: Treatment with Hg(OAc)2_2 to eliminate H2_2S, forming a carbodiimide intermediate.

  • Cyclization: Addition of hydrazine or a derivative to yield the triazole core .

Table 1: Example Reaction Conditions for Triazol-4-amine Synthesis

ParameterValue/DescriptionSource
ThiophileHg(OAc)2_2 (0.1 equiv)
SolventAcetonitrile, 80°C
Reaction Time12–24 hours
Yield (Analogous)65–85%

Physicochemical Properties

Crystallography and Molecular Packing

Although no crystal structure exists for this specific compound, data from reveal that fluorinated triazoles often adopt planar configurations with intermolecular hydrogen bonds. For example, the analogous compound in crystallizes in the monoclinic space group P21/cP2_1/c, with lattice parameters a=7.2944(3)a = 7.2944(3) Å and b=12.2032(5)b = 12.2032(5) Å . The amine group likely facilitates similar packing via N–H···N or N–H···O interactions.

Spectroscopic Characteristics

  • NMR: 19F^{19}\text{F} NMR would show a singlet near −60 ppm for the CF3_3 group. 1H^{1}\text{H} NMR would exhibit a multiplet for the isopropyl group (δ 1.2–1.5 ppm) and a broad singlet for the amine (δ 5.0–6.0 ppm).

  • IR: Stretching vibrations at ~3350 cm1^{-1} (N–H), 1650 cm1^{-1} (C=N), and 1120 cm1^{-1} (C–F) .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Triazoles are prevalent in antiviral and anticancer agents. The CF3_3 group enhances metabolic stability and membrane permeability, as seen in patent , which describes trifluoromethyl-triazoles as kinase inhibitors . The amine group offers a handle for derivatization into prodrugs or targeted delivery systems.

Materials Chemistry

The combination of rigidity (triazole core) and fluorophilicity (CF3_3) makes this compound a candidate for liquid crystals or fluorinated polymers. Its amine group could anchor it to surfaces in sensor applications.

Hazard CategoryPrecautionary Measure
Toxicity (Hg)Use fume hoods; avoid skin contact
Fluorinated CompoundsMonitor for respiratory irritation
AminesStore under inert atmosphere

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